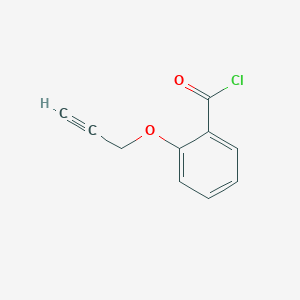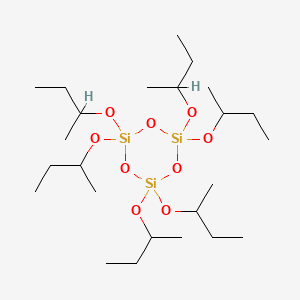
Hexakis(1-methylpropoxy)cyclotrisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexakis(1-methylpropoxy)cyclotrisiloxane is an organosilicon compound with the chemical formula C18H42O6Si3 It is a cyclic siloxane with six 1-methylpropoxy groups attached to a cyclotrisiloxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexakis(1-methylpropoxy)cyclotrisiloxane can be synthesized through the reaction of cyclotrisiloxane with 1-methylpropoxy groups under controlled conditions. The reaction typically involves the use of a catalyst, such as a platinum-based catalyst, to facilitate the attachment of the 1-methylpropoxy groups to the cyclotrisiloxane ring. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes the purification of the final product through distillation or recrystallization to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Hexakis(1-methylpropoxy)cyclotrisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol groups.
Reduction: Reduction reactions can convert the siloxane groups to silane groups.
Substitution: The 1-methylpropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Compounds with new functional groups replacing the 1-methylpropoxy groups.
Applications De Recherche Scientifique
Hexakis(1-methylpropoxy)cyclotrisiloxane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of hexakis(1-methylpropoxy)cyclotrisiloxane involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Hexakis(1-methylpropoxy)cyclotrisiloxane can be compared with other cyclic siloxanes, such as:
Hexamethylcyclotrisiloxane: Similar in structure but with methyl groups instead of 1-methylpropoxy groups.
Octamethylcyclotetrasiloxane: Contains an additional silicon and oxygen atom in the ring, with methyl groups attached.
Decamethylcyclopentasiloxane: Larger ring structure with five silicon and oxygen atoms, also with methyl groups attached.
Uniqueness
This compound is unique due to the presence of 1-methylpropoxy groups, which impart distinct chemical and physical properties compared to other cyclic siloxanes. These properties make it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
70788-47-5 |
|---|---|
Formule moléculaire |
C24H54O9Si3 |
Poids moléculaire |
570.9 g/mol |
Nom IUPAC |
2,2,4,4,6,6-hexa(butan-2-yloxy)-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C24H54O9Si3/c1-13-19(7)25-34(26-20(8)14-2)31-35(27-21(9)15-3,28-22(10)16-4)33-36(32-34,29-23(11)17-5)30-24(12)18-6/h19-24H,13-18H2,1-12H3 |
Clé InChI |
NEUCMSHRXYCZFK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)O[Si]1(O[Si](O[Si](O1)(OC(C)CC)OC(C)CC)(OC(C)CC)OC(C)CC)OC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt](/img/structure/B14477732.png)
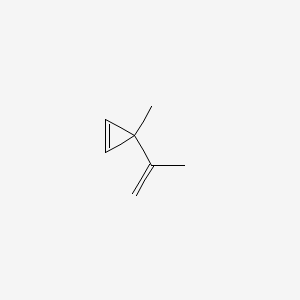
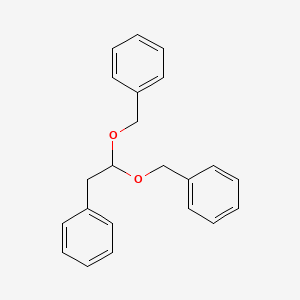
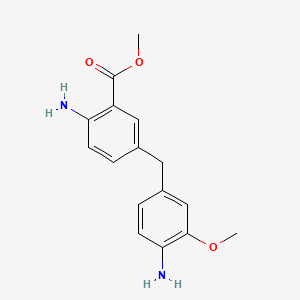
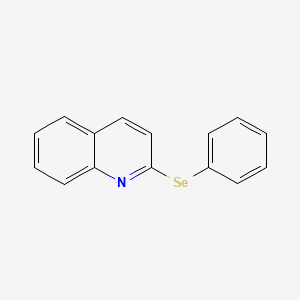
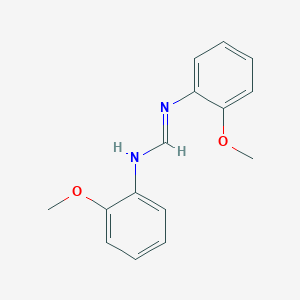
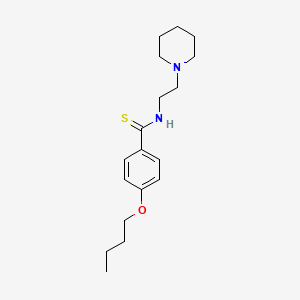
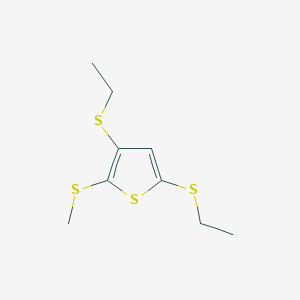
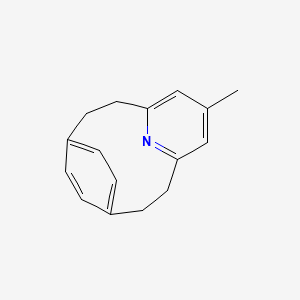

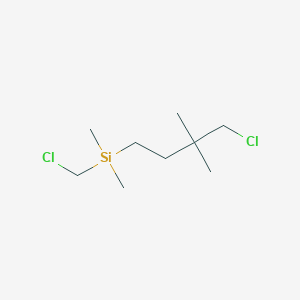
![dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium](/img/structure/B14477782.png)

